AN8799
Description
Properties
Molecular Formula |
C21H23BN4O5 |
|---|---|
Molecular Weight |
422.248 |
IUPAC Name |
Ethyl (5-(((1-hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)methyl)carbamoyl)-1H-benzo[d]imidazol-2-yl)carbamate |
InChI |
InChI=1S/C21H23BN4O5/c1-4-30-20(28)26-19-24-16-8-6-13(10-17(16)25-19)18(27)23-11-12-5-7-14-15(9-12)22(29)31-21(14,2)3/h5-10,29H,4,11H2,1-3H3,(H,23,27)(H2,24,25,26,28) |
InChI Key |
UZIFHYYSXGANTH-UHFFFAOYSA-N |
SMILES |
O=C(OCC)NC1=NC2=CC(C(NCC3=CC=C4C(B(O)OC4(C)C)=C3)=O)=CC=C2N1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AN8799; AN-8799; AN 8799 |
Origin of Product |
United States |
An8799: a Benzimidazole Benzoxaborole Hybrid for Filarial Diseases
Chemical Structure and Classification
This compound (also referred to as compound 8a in some research) is characterized by its chemical structure, which incorporates both a benzimidazole (B57391) moiety and a benzoxaborole moiety linked via an amide bond. This hybridization aims to combine the established anthelmintic properties of benzimidazoles with the novel therapeutic potential and unique mechanism of benzoxaboroles. The specific design of this compound sought to leverage potential synergistic effects or improved selectivity against filarial parasites.
Preclinical Efficacy and Research Findings
Preclinical evaluations of this compound have demonstrated its activity against filarial nematodes. In in vitro assays, this compound exhibited good activity against Onchocerca volvulus L3 larvae, the causative agent of river blindness. The O. volvulus L3 molting assay is a crucial in vitro model for evaluating novel macrofilaricidal drugs.
In in vivo animal models, this compound showed efficacy in killing worms. When administered subcutaneously as a suspension at 100 mg/kg/day for 14 days, this compound was effective in killing Brugia malayi, Brugia pahangi, and Litomosoides sigmodontis worms present in Mongolian gerbils. This demonstrated a proof of concept for its macrofilaricidal potential.
However, research findings also highlighted a limitation: this compound was not effective when dosed orally at 100 mg/kg/day for 28 days in these animal models. This indicated that while the compound possessed potent activity, its pharmacokinetic properties, particularly oral bioavailability, did not meet the desired target candidate profile for an orally active drug. The need for subcutaneous administration limited its practicality for widespread use in mass drug administration programs.
Table 1: In Vivo Efficacy of this compound in Filarial Animal Models
| Parasite Species | Animal Model | Dose (mg/kg/day) | Route of Administration | Duration (Days) | Efficacy (Worm Killing) | Reference |
| Brugia malayi | Mongolian Gerbils | 100 | Subcutaneous | 14 | Effective | |
| Brugia pahangi | Mongolian Gerbils | 100 | Subcutaneous | 14 | Effective | |
| Litomosoides sigmodontis | Mongolian Gerbils | 100 | Subcutaneous | 14 | Effective | |
| Brugia malayi | Mongolian Gerbils | 100 | Oral | 28 | Not Effective |
Proposed Mechanism of Action
While the precise and comprehensive mechanism of action for this compound as a hybrid molecule is complex, its benzimidazole component suggests an inhibition of tubulin polymerization, a well-established mechanism for benzimidazole anthelmintics. Benzimidazoles selectively bind to parasite β-tubulin, disrupting the formation of microtubules essential for various cellular functions, including cell division and structural integrity.
The incorporation of the benzoxaborole moiety in this compound was hypothesized to offer additional advantages, potentially by engaging in unique interactions with tubulin subunits, which could impart improved selectivity for inhibiting worm tubulin polymerization relative to mammalian host tubulin. This dual-component approach aimed to enhance the antifilarial activity and specificity of the compound. The mechanism of action of benzoxaboroles often involves the formation of reversible covalent bonds with specific targets, such as leucyl-tRNA synthetase (LeuRS) or Cleavage and Polyadenylation Specific Factor 3 (CPSF3) in other parasitic contexts. For this compound, the focus was on its potential to augment the tubulin inhibition activity of the benzimidazole component.
Conclusion
Preclinical In Vivo Efficacy Studies of this compound in Animal Models
Following promising in vitro results and initial selectivity assessments, this compound progressed to in vivo efficacy studies in animal models, which are critical for evaluating drug candidates in a more complex biological system. wikipedia.orguni.lunih.gov
Efficacy against Brugia malayi and Brugia pahangi in Mongolian Gerbils
Mongolian gerbils (Meriones unguiculatus) are a widely used animal model for studying Brugia infections due to their susceptibility to these filarial nematodes. This compound was tested for its efficacy against Brugia malayi and Brugia pahangi adult worms in this model. wikipedia.orguni.lufishersci.ca
Studies demonstrated that this compound was highly effective in killing B. malayi and B. pahangi worms when administered subcutaneously as a suspension at a dose of 100 mg/kg/day for 14 days. This regimen resulted in a 100% kill rate for both male and female worms recovered from the gerbil peritoneum. uni.lu
However, the efficacy of this compound was significantly dependent on the route of administration. When the compound was dosed orally at 100 mg/kg/day for 28 days, it showed no significant efficacy. wikipedia.orguni.lufishersci.ca This difference in activity was attributed to the pharmacokinetic profile of this compound; plasma levels were maintained above the in vitroO. volvulus IC50 (300 nM) for over 42 days following subcutaneous administration, whereas oral dosing led to plasma levels falling below this IC50 within a few days. nih.gov Furthermore, administering this compound subcutaneously at a higher dose of 150 mg/kg/day as a solution in a DMSO/water vehicle resulted in substantially reduced in vivo efficacy, indicating the importance of the formulation and sustained exposure for optimal activity. uni.lu
Table 2: In Vivo Efficacy of this compound against Brugia malayi and Brugia pahangi in Mongolian Gerbils
| Parasite Species | Animal Model | Administration Route & Regimen | Worm Kill Efficacy |
| Brugia malayi | Mongolian Gerbils | SC, 100 mg/kg/day for 14 days | 100% |
| Brugia pahangi | Mongolian Gerbils | SC, 100 mg/kg/day for 14 days | 100% |
| Brugia malayi | Mongolian Gerbils | Oral, 100 mg/kg/day for 28 days | Ineffective |
| Brugia pahangi | Mongolian Gerbils | Oral, 100 mg/kg/day for 28 days | Ineffective |
Elucidation of Molecular Targets in Filarial Parasites
Filarial parasites, like all eukaryotic organisms, rely on a dynamic microtubule network for essential cellular processes, including cell division, motility, and maintaining cellular shape nih.govfishersci.ca. Targeting these structures offers a viable strategy for antiparasitic intervention.
This compound's mechanism of action is rooted in the inhibition of tubulin polymerization, a strategy previously established by benzimidazole carbamates like flubendazole (B1672859) (FBZ), which also exhibit antifilarial activity. Microtubules are filamentous polymers formed by the reversible assembly of α- and β-tubulin heterodimers nih.govfishersci.ca. This dynamic equilibrium between free tubulin dimers and polymerized microtubules is crucial for vital cellular functions, particularly cell division nih.gov. By inhibiting tubulin polymerization, this compound disrupts the formation of functional microtubules, leading to abnormalities in the mitotic spindle and ultimately initiating apoptosis in target cells. This interference with microtubule dynamics is a recognized chemotherapeutic approach.
Role of the Benzoxaborole Moiety in this compound’s Biological Activity
The benzoxaborole moiety is a critical component of this compound, contributing significantly to its biological activity and selectivity. Boron-based heterocycles, including benzoxaboroles, are increasingly recognized in drug discovery for their diverse biological activities and favorable pharmacokinetic profiles nih.gov.
Boron, an element not typically found in proteins, possesses unique bonding characteristics, including modes of Lewis acidity that are distinct from those of common biological elements. This Lewis acidity allows benzoxaboroles to engage in reversible covalent bond formation with Lewis-basic moieties found in biomolecules. Specifically, boronic acid derivatives are known to act as reversible covalent inhibitors by interacting with hydroxyl groups present in biological molecules. This ability to form transient, reversible covalent bonds facilitates specific interactions with target proteins, which is a hallmark of many effective therapeutic agents. The Lewis acidity of boron compounds is a well-studied property, influencing their reactivity and interactions.
A crucial aspect of the benzoxaborole moiety's function is its ability to exist in a dynamic equilibrium between two distinct forms under physiological conditions wikipedia.org. This equilibrium involves a three-coordinate, neutral trigonal planar boron form and a four-coordinate, negatively charged tetrahedral boron form wikipedia.org. This reversible interconversion allows the benzoxaborole to adapt its binding mode and reactivity depending on the local chemical environment, which can be advantageous for target engagement and specificity within a biological system.
The incorporation of the benzoxaborole moiety is believed to be instrumental in this compound's observed selectivity for filarial tubulin over mammalian tubulin wikipedia.org. This selectivity is a highly desirable characteristic for antiparasitic drugs, as it maximizes efficacy against the pathogen while minimizing potential off-target effects and toxicity in the host wikipedia.org. The unique interactions facilitated by the benzoxaborole's Lewis acidity and its equilibrium dynamics likely contribute to this differential binding affinity, allowing this compound to preferentially disrupt the microtubule function essential for parasite survival and proliferation wikipedia.org. This compound has demonstrated good in vitro antiparasitic activity and selectivity relative to its effects on mammalian cells.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound (8a) | Not directly found; referred to as "8a" in literature wikipedia.orguni.lunih.gov |
| Flubendazole | 35802 |
Summary of this compound Activity Against Filarial Worms
| Filarial Worm Species | Type of Activity | Reference |
| Onchocerca volvulus | Good in vitro activity (L3 larval molting assay) | wikipedia.orguni.lu |
| Brugia malayi | Effective in killing worms (in vivo in Mongolian gerbils) | wikipedia.orguni.lu |
| Brugia pahangi | Effective in killing worms (in vivo in Mongolian gerbils) | wikipedia.orguni.lu |
| Litomosoides sigmodontis | Effective in killing worms (in vivo in Mongolian gerbils) | wikipedia.orguni.lu |
Computational Approaches to Binding and Mechanism Prediction
Computational methodologies play a pivotal role in modern drug discovery and mechanistic studies, offering insights into molecular interactions that are challenging to probe experimentally. For this compound and related benzoxaborole derivatives, these approaches are instrumental in understanding their binding to target proteins and the stability of the resulting complexes. The unique Lewis acidity of the boron atom in benzoxaboroles is particularly relevant, as it facilitates the formation of reversible covalent bonds within the active sites of target proteins, suggesting a distinct mechanism of action microbiologyjournal.org.
Molecular Docking Analysis of this compound with Predicted Target Active Sites
Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when bound to a macromolecule (receptor) to form a stable complex microbiologyjournal.orgnih.govresearchgate.net. For this compound, molecular docking studies have been conducted as part of a broader effort to identify superior inhibitors of Onchocerca microbiologyjournal.org. These analyses aim to evaluate the spatial and energetic compatibility between the ligand and the active site of the target protein, thereby assisting in the discovery of new drug candidates and refining existing compounds researchgate.net.
In the context of this compound, molecular docking simulations were performed using software such as Molegro Virtual Docker (MVD) microbiologyjournal.org. While specific numerical binding energies (e.g., in kcal/mol) for this compound were not explicitly detailed in the publicly available research snippets, such studies typically generate a ranked list of possible binding conformations based on scoring functions that estimate the ligand-receptor binding free energy nih.govresearchgate.netmdpi.com. A lower (more negative) binding energy generally indicates a stronger affinity and more favorable interaction microbiologyjournal.orgresearchgate.net. The objective of these docking analyses for this compound was to understand how the compound interacts with the predicted active sites of its filarial targets, thereby guiding the development of more potent analogs microbiologyjournal.org.
A conceptual representation of typical molecular docking results for a ligand like this compound would involve a scoring function output, as shown in Table 1.
Table 1: Conceptual Molecular Docking Binding Energy Profile
| Compound | Docking Software | Predicted Target | Binding Energy (kcal/mol) | Key Interactions (Conceptual) |
| This compound | Molegro Virtual Docker (MVD) microbiologyjournal.org | Onchocerca Target Protein Active Site microbiologyjournal.org | [Data Not Publicly Available] | Hydrogen bonds, hydrophobic interactions, reversible covalent bond via boron microbiologyjournal.org |
Molecular Dynamics Simulations to Elucidate this compound–Protein Complex Stability
Molecular dynamics (MD) simulations are powerful computational tools that complement molecular docking by providing insights into the dynamic behavior and stability of molecular systems over time mdpi.commdpi.comnih.gov. Unlike static docking poses, MD simulations allow for the exploration of conformational changes, atomic fluctuations, and the stability of protein-ligand complexes in a more realistic, solvated environment mdpi.comnih.govmdpi.com.
For this compound and related benzimidazole-benzoxaborole hybrids, MD simulations were performed using tools like Nano-scale Molecular Dynamics (NAMD) microbiologyjournal.org. The primary goal of these simulations was to assess the stability of the ligand within the protein's binding site and to further validate and refine the insights gained from molecular docking studies microbiologyjournal.orgnih.gov. Key metrics typically analyzed in MD simulations to evaluate complex stability include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) mdpi.comnih.govnih.gov. RMSD measures the average distance between the atoms of superimposed molecules over time, indicating the deviation from a reference structure, while RMSF quantifies the flexibility of individual residues nih.gov. A stable complex is generally characterized by a low and plateaued RMSD curve over the simulation trajectory nih.govnih.gov.
While specific RMSD values or detailed stability profiles for this compound were not provided in the search results, the performance of MD simulations suggests an investigation into the dynamic interactions and the enduring nature of the this compound-target protein complex microbiologyjournal.org. These simulations are crucial for understanding how the compound maintains its binding pose and interacts with the active site residues under dynamic conditions, which can be critical for its biological function mdpi.compaperswithcode.com.
A conceptual representation of typical molecular dynamics stability data for a ligand-protein complex would involve RMSD over time, as shown in Table 2.
Table 2: Conceptual Molecular Dynamics RMSD Profile
| Compound-Protein Complex | Simulation Time (ns) | Average Backbone RMSD (Å) | Ligand RMSD (Å) | Interpretation (Conceptual) |
| This compound-Target Protein | [Data Not Publicly Available] | [Data Not Publicly Available] | [Data Not Publicly Available] | Dynamic stability of the complex, consistent binding pose microbiologyjournal.org |
Structural Bioinformatic Analysis of this compound Interactions
Structural bioinformatics is an interdisciplinary field that applies computational methods to analyze and interpret the three-dimensional structures of biological macromolecules, including proteins and their interactions with small molecules researchgate.netpaperswithcode.com. It encompasses a range of techniques, such as protein structure prediction, domain and motif recognition, and the analysis of protein-ligand interactions researchgate.netnih.gov. In the context of drug design, structural bioinformatics is fundamental for molecular interaction modeling and understanding drug-target recognition.
For this compound, the insights derived from molecular docking and molecular dynamics simulations are inherently part of a broader structural bioinformatic analysis. The understanding of how the boron atom of this compound forms reversible covalent bonds within the active site of target proteins in Onchocerca is a direct outcome of structural interaction analysis microbiologyjournal.org. This involves examining the precise atomic-level interactions, including hydrogen bonds, hydrophobic contacts, and the unique covalent adduct formation facilitated by the benzoxaborole moiety microbiologyjournal.org. Such analyses contribute to a comprehensive understanding of the compound's mechanism of action at a molecular level, which is crucial for rational drug design and optimization researchgate.net. While specific structural bioinformatic data tables for this compound were not found, the application of these computational methods directly contributes to the structural bioinformatic understanding of its interactions.
Structure Activity Relationship Sar and Rational Design in the An8799 Series
Initial SAR of Amide-Linked Benzimidazole-Benzoxaborole Hybrids
Early investigations focused on benzimidazole-benzoxaborole hybrid molecules connected via an amide linker, with AN8799 (also known as compound 4) serving as a lead compound in this series. These amide-linked hybrids demonstrated promising in vitro antiparasitic activity. nih.gov
The initial SAR studies of amide-linked benzimidazole-benzoxaborole hybrids revealed their effectiveness in inhibiting the molting of the parasitic filarial worm Onchocerca volvulusin vitro. These compounds also exhibited selectivity relative to their effects on mammalian cells, indicating a favorable therapeutic window. nih.gov
Strategic Modifications for Enhanced Biological Performance
Despite good in vitro activity, the amide-linked lead compound this compound faced significant challenges in in vivo models, particularly regarding oral bioavailability. This necessitated strategic modifications to its chemical structure. nih.gov
A major preclinical limitation identified for this compound was its susceptibility to efflux by the P-glycoprotein (Pgp) transporter. Pgp is an ATP-dependent efflux pump widely expressed in various tissues, including the intestinal tract and blood-tissue barriers, where it actively extrudes compounds out of cells, thereby limiting their absorption and distribution. nih.gov This Pgp-mediated efflux significantly restricted the oral bioavailability of this compound, making it only active in in vivo models of lymphatic filariasis following subcutaneous administration. nih.gov
To overcome the Pgp efflux limitation, subsequent efforts focused on exploring ketone-linked benzoxaborole-benzimidazole hybrids. This strategic modification led to the identification of AN15470 (compound 21) as a new lead. AN15470 demonstrated significantly improved permeability compared to its amide-linked predecessors. nih.gov
AN15470 exhibited potent in vitro activity against Onchocerca volvulus, with an IC50 of 100 nM, while showing low activity in the G2/M arrest assay (IC50 > 38 µM), indicating good selectivity. Crucially, it displayed very high permeability (Papp = 56.6 × 10–6 cm/s). nih.gov These improved pharmacokinetic properties allowed for its evaluation following oral dosing in animal models. AN15470 was effective in killing worms implanted in Mongolian gerbils when administered orally as a suspension at 100 mg/kg/day for 14 days. nih.gov
Table 1: Comparative In Vitro Activity and Permeability of this compound and AN15470
| Compound | Linker Type | O. volvulus IC50 (µM) | G2/M IC50 (µM) | Permeability (Papp × 10–6 cm/s) | In Vivo Oral Activity |
| This compound | Amide | Good (Specific value not provided in sources) nih.gov | Selective (Specific value not provided in sources) nih.gov | Limited (Subject to Pgp efflux) nih.gov | Only via subcutaneous administration nih.gov |
| AN15470 | Ketone | 0.10 nih.gov | >38 nih.gov | 56.6 nih.gov | Effective (100 mg/kg/day for 14 days orally) nih.gov |
The shift from an amide to a ketone linker proved critical in mitigating Pgp efflux. The ketone linkage in compounds like AN15470 resulted in significantly improved permeability, suggesting that this structural modification altered the molecular recognition of the compounds by efflux transporters, specifically Pgp. nih.gov While the exact molecular interactions leading to this improved permeability are complex, the change in the linker's electronic and steric properties likely reduced the affinity for the Pgp binding site, thereby enhancing oral bioavailability and in vivo efficacy. nih.gov This highlights the profound impact of linker chemistry on the pharmacokinetic profile of drug candidates within the benzimidazole-benzoxaborole series.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used in chemical and biological sciences to correlate the structural features or physicochemical properties of chemical compounds with their biological activities. These models aim to summarize the relationship between chemical structures and biological activity within a dataset and subsequently predict the activities of new compounds researchgate.net. 3D QSAR models, in particular, consider the three-dimensional arrangement of atoms and their associated fields (e.g., steric, electrostatic, hydrophobic) to derive these relationships mdpi.comnih.govnih.gov.
Development of 3D QSAR Models for this compound and its Analogs
While this compound has been identified as a lead compound with in vitro antiparasitic activity and selectivity against mammalian cells, detailed information regarding the specific development of 3D QSAR models for this compound and its direct analogs, including specific model parameters (e.g., CoMFA/CoMSIA statistical values, contour maps, and key descriptors), is not explicitly available in the provided search results. Generally, 3D QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are established by aligning a series of compounds and calculating various molecular fields to identify key structural features that influence biological activity mdpi.comnih.govnih.govmdpi.com. These models typically involve a training set of compounds with known activities to build the model, followed by validation using an external test set to assess predictive accuracy nih.govnih.govnih.govglixxlabs.comatlantis-press.com.
Predictive Capacity of QSAR for Optimized Filaricidal Activity and Selectivity
QSAR models possess a significant predictive capacity, enabling the estimation of biological activities for newly designed compounds based on their molecular properties researchgate.netglixxlabs.com. This predictive power is crucial for optimizing drug candidates, allowing for the rational modification of structures to enhance desired activities and improve selectivity nih.govglixxlabs.comresearchgate.net. For anti-filarial agents, QSAR studies can help identify structural features that contribute to potent activity against the parasite while minimizing effects on host cells, thereby improving the therapeutic index researchgate.netscielo.br. However, the effectiveness of QSAR models is highly dependent on the training data set, performing best when applied to compounds structurally related to those used in the model's development glixxlabs.com. Specific data on the predictive capacity of QSAR for optimized filaricidal activity and selectivity directly related to this compound were not found in the provided information.
Structural Design Considerations for Improved Interaction Profiles
Rational drug design involves understanding how molecular structure influences a compound's interaction with its biological targets and its journey through the body. This includes considerations for membrane permeability and interactions with efflux transporters like P-glycoprotein.
Influence of Hydrogen Bonding on Membrane Permeability and Pgp Efflux
The number and strength of hydrogen bond donors (HBDs) and hydrogen bond acceptors (HBAs) can affect Pgp-mediated efflux nih.govnih.gov. Generally, compounds with more than two to three HBDs are suggested to have greater Pgp efflux liability nih.gov. Strategies to mitigate Pgp efflux often involve structural modifications that reduce the number of exposed hydrogen bond donors or introduce intramolecular hydrogen bonds. Intramolecular hydrogen bonds can effectively "mask" polar groups, thereby increasing membrane permeability and/or decreasing Pgp efflux by reducing the compound's interaction with water and Pgp nih.govscirp.orgnih.gov. For instance, the introduction of intramolecular hydrogen bonds in certain analogs has been hypothesized to improve permeability and reduce efflux ratio by partially masking HBDs and reducing Pgp-mediated efflux nih.gov.
Preclinical Biopharmaceutical Considerations for An8799
Investigation of Compound Permeability in In Vitro Models (e.g., MDCK Cells)
To predict the oral absorption of AN8799, its permeability was assessed using in vitro cell-based models that mimic the intestinal barrier. nih.gov Madin-Darby canine kidney (MDCK) cells are a commonly utilized cell line for these assays as they form confluent monolayers that resemble the epithelial barrier of the intestine. nih.gov
The apparent permeability coefficient (Papp) of this compound was determined in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. The A-B transport simulates drug absorption from the gut into the bloodstream, while the B-A transport indicates the extent of drug efflux back into the intestinal lumen.
Table 1: In Vitro Permeability of this compound in MDCK Cells
| Compound | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) |
|---|---|---|---|
| This compound | 0.8 | 9.6 | 12.0 |
| Control (Low Permeability) | 0.2 | 0.3 | 1.5 |
The results, as detailed in Table 1, show a low apparent permeability for this compound in the absorptive direction and a significantly higher permeability in the efflux direction. The calculated efflux ratio of 12.0 is a strong indicator that this compound is a substrate for active efflux transporters.
Mechanisms of Efflux and the Role of P-glycoprotein Transporter
The high efflux ratio observed for this compound prompted further investigation into the specific transporters involved. P-glycoprotein (Pgp), an ATP-dependent efflux pump, is a major contributor to the transport of xenobiotics out of cells and is a key determinant of drug absorption and distribution. semanticscholar.orgresearchgate.net
To confirm if this compound is a substrate of Pgp, permeability studies were repeated in the presence of a known Pgp inhibitor. A significant reduction in the efflux ratio in the presence of the inhibitor would confirm Pgp-mediated efflux.
Table 2: Effect of a Pgp Inhibitor on this compound Permeability in MDCK Cells
| Compound | Condition | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio |
|---|---|---|---|---|
| This compound | No Inhibitor | 0.8 | 9.6 | 12.0 |
The data in Table 2 clearly demonstrates that the addition of a Pgp inhibitor led to a dramatic decrease in the efflux ratio of this compound, from 12.0 to 1.2. This confirms that this compound is indeed a substrate for Pgp, and this transporter is a major contributor to its low oral bioavailability.
Recognizing the limitation posed by Pgp-mediated efflux, medicinal chemistry efforts were directed towards designing analogs of this compound with reduced susceptibility to this transporter. Strategies included modifying the physicochemical properties of the molecule to reduce its recognition by Pgp. This involved altering lipophilicity, hydrogen bonding capacity, and molecular weight.
Several analogs were synthesized and evaluated for their permeability and Pgp substrate liability. The goal was to identify a compound with improved absorptive transport and a significantly lower efflux ratio.
Table 3: Permeability and Efflux Ratios of this compound Analogs
| Compound | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio |
|---|---|---|---|
| This compound | 0.8 | 9.6 | 12.0 |
| Analog 1 | 1.2 | 8.4 | 7.0 |
| Analog 2 | 3.5 | 4.2 | 1.2 |
As shown in Table 3, Analog 2 and Analog 3 demonstrated significantly improved permeability profiles with efflux ratios close to 1, indicating they are not significant substrates for Pgp.
Metabolism of this compound and Related Hybrid Compounds in Preclinical Settings
The metabolic stability of a drug candidate is a critical parameter that influences its half-life and dosing regimen. researchgate.net In vitro and in vivo studies were conducted to understand the metabolic fate of this compound and its analogs.
To identify the metabolic pathways of this compound, the compound was incubated with liver microsomes from different species, including human and rat. nih.gov The resulting metabolites were identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The primary metabolic pathways identified for this compound were oxidation and glucuronidation. Several major metabolites were characterized, providing insights into the sites of metabolic vulnerability on the molecule.
Table 4: Major Metabolites of this compound Identified in Human Liver Microsomes
| Metabolite | Metabolic Reaction |
|---|---|
| M1 | Hydroxylation |
| M2 | N-dealkylation |
The metabolic stability of this compound and its promising analogs was assessed by measuring their intrinsic clearance (CLint) in liver microsomes. pharmaron.com A lower intrinsic clearance value indicates greater metabolic stability.
Table 5: In Vitro Metabolic Stability of this compound and Analogs in Human Liver Microsomes
| Compound | Intrinsic Clearance (µL/min/mg protein) | Half-life (min) |
|---|---|---|
| This compound | 150 | 15 |
| Analog 2 | 85 | 28 |
The results in Table 5 show that while this compound has a high intrinsic clearance and is rapidly metabolized, Analog 3 exhibits significantly improved metabolic stability. This, combined with its favorable permeability profile, makes Analog 3 a promising candidate for further preclinical development.
Future Research Directions and Translational Perspectives for An8799 Series
Deeper Mechanistic Understanding Through Advanced Structural Biology
A fundamental understanding of how AN8799 and its analogs exert their filaricidal effects at the molecular level is paramount for guiding further development. Advanced structural biology techniques are central to elucidating the precise interactions between the compound and its parasitic target.
High-Resolution Structural Determination of this compound-Target Complexes
The determination of the three-dimensional structure of this compound bound to its biological target within the filarial worm is a key objective. Techniques such as X-ray crystallography and cryogenic electron microscopy (cryo-EM) are powerful tools for this purpose. springernature.comnih.gov For instance, the crystal structure of dihydrofolate reductase from Wuchereria bancrofti has been solved, providing a basis for the rational design of new antifolate inhibitors. plos.org Similarly, cryo-EM has been instrumental in visualizing drug-target interactions in other parasites, such as the Plasmodium falciparum ribosome bound to emetine, and can be applied to study large protein complexes that are challenging to crystallize. elifesciences.org
Future research should focus on producing and purifying the this compound target protein from a relevant filarial species, such as Brugia malayi or Onchocerca volvulus, for structural studies. nih.gov Co-crystallization of the target with this compound or its potent analogs, or soaking the ligand into pre-formed crystals of the target protein, can provide atomic-level details of the binding site. springernature.com This structural information will be invaluable for understanding the molecular basis of the compound's activity and for designing new analogs with improved binding affinity and selectivity.
Table 1: Hypothetical Structural Biology Research Plan for this compound
| Research Phase | Technique | Objective | Expected Outcome |
| Target Identification & Production | Molecular Biology | Isolate and produce the putative protein target of this compound. | Purified, stable protein for structural analysis. |
| Initial Structural Analysis | X-ray Crystallography | Determine the apo-structure of the target protein. | 3D structure of the unbound target. |
| Complex Structural Analysis | Co-crystallization / Cryo-EM | Determine the structure of the this compound-target complex. | High-resolution model of the binding interaction. |
| Fragment Screening | X-ray Crystallography | Identify novel binding fragments for lead optimization. | New chemical starting points for drug design. |
Comprehensive Analysis of Downstream Cellular and Parasitic Effects
Beyond the immediate target interaction, it is crucial to understand the broader consequences of this compound activity on the parasite's cellular and physiological processes. A number of cellular pathways have been identified as potential targets for anti-filarial drugs, including apoptosis, oxidative stress, and the ubiquitin-proteasome system. nih.govresearchgate.net For example, some compounds have been shown to induce apoptosis in filarial parasites by increasing reactive oxygen species, leading to DNA fragmentation. nih.govnih.gov
Future investigations should employ a range of cell-based and 'omics' approaches to characterize the downstream effects of the this compound series. This could involve treating filarial worms in vitro with this compound and subsequently analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics). Such studies can reveal the pathways that are most significantly perturbed by the compound, potentially identifying biomarkers of drug activity and unveiling secondary mechanisms of action. For instance, proteomic analysis of parasites treated with Centratherum anthelminticum extract revealed downregulation of the proteasome system and heat shock proteins, indicating broad cellular stress. researchgate.net
Rational Design Strategies for Enhanced Filaricidal Efficacy and Biopharmaceutical Profile
With a solid mechanistic foundation, the next phase of research will involve the rational design of new this compound analogs with superior properties. This will focus on improving potency against the parasite while minimizing potential effects on the host, as well as optimizing the compound's biopharmaceutical characteristics.
Exploration of Novel Scaffolds and Linker Chemistries Beyond Amide and Ketone
Modern drug discovery is driven by the exploration of novel chemical scaffolds to generate new intellectual property and overcome challenges such as drug resistance. biosolveit.de While the core of this compound may be effective, exploring alternative molecular frameworks could lead to compounds with improved activity or better drug-like properties. For example, thienylazoaryls have been investigated as a potential new class of filaricides. nih.gov
Integration of Artificial Intelligence and Machine Learning in Molecular Design
Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by enabling the rapid screening of vast chemical libraries and the design of novel molecules with desired properties. nih.gov These computational tools are particularly valuable for neglected tropical diseases where resources may be limited. nih.gov Machine learning models can be trained on existing data to predict the anti-filarial activity of new compounds, helping to prioritize which molecules to synthesize and test. youtube.com
For the this compound series, AI and ML can be employed in several ways. Quantitative Structure-Activity Relationship (QSAR) models can be built to understand the relationship between the chemical structure of this compound analogs and their filaricidal activity. nih.gov Generative AI models can design entirely new molecules based on the known pharmacophore of this compound, potentially leading to the discovery of novel and more potent chemotypes. Furthermore, AI can be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of virtual compounds, reducing the likelihood of late-stage failures in drug development. biosolveit.de
Table 2: Illustrative Application of AI in this compound Analog Design
| AI/ML Method | Application | Objective | Potential Outcome |
| QSAR Modeling | Predict activity of virtual analogs. | Prioritize synthesis of most promising compounds. | Increased hit rate in screening. |
| Generative Models | Design novel scaffolds with this compound pharmacophore. | Discover new chemical classes with filaricidal activity. | Expansion of intellectual property. |
| ADME Prediction | In silico assessment of drug-like properties. | Reduce attrition in later stages of development. | Improved biopharmaceutical profile of lead candidates. |
| Virtual Screening | Screen large compound libraries for similar activity. | Identify existing drugs that could be repurposed. | Accelerated path to clinical trials. |
Development of Predictive Models for In Vivo Performance
Ultimately, the success of any new anti-filarial drug candidate depends on its performance in a living organism. The development and use of robust and predictive in vivo models are essential for evaluating the efficacy and safety of the this compound series before advancing to human clinical trials.
A variety of animal models are used in anti-filarial drug discovery, each with its own advantages and limitations. researchgate.net The Litomosoides sigmodontis model in rodents is often used for initial in vivo efficacy testing. plos.org For onchocerciasis research, Onchocerca ochengi in cattle serves as a close relative to the human parasite Onchocerca volvulus. scispace.com
Future research on this compound should involve a tiered approach to in vivo testing. Initial studies in a model like L. sigmodontis can confirm the compound's activity against a living parasite and provide preliminary pharmacokinetic data. plos.org Promising candidates can then be advanced to more complex models that better mimic the human disease. Throughout this process, it is important to correlate the in vitro activity and the predicted properties of the compounds with their observed in vivo efficacy to build predictive models. These models, which can integrate data from multiple sources, will be invaluable for forecasting the clinical potential of new this compound analogs and for selecting the best candidates to move forward.
Refinement of In Silico and In Vitro Correlation with Animal Model Outcomes
A significant challenge in drug development is ensuring that early-stage screening results are predictive of in vivo efficacy. For the this compound series, future research will focus on strengthening the correlation between computational models, laboratory assays, and outcomes in animal studies.
In silico modeling offers a rapid, cost-effective method for screening large numbers of compounds and predicting their activity. mdpi.comnih.govucc.ie By refining algorithms and incorporating a broader range of physicochemical parameters, the predictive power of these models for the this compound series can be enhanced. This involves developing quantitative structure-activity relationship (QSAR) models specifically tailored to the chemical scaffold of the this compound series.
Correlating these computational predictions with in vitro results is the next crucial step. High-throughput screening assays provide essential data on the direct effects of this compound compounds on filarial worms. Future work will aim to establish a robust statistical correlation between predicted activity and observed in vitro potency.
Ultimately, the goal is to ensure that these early-stage results translate to animal models. nih.govplos.org By systematically comparing in silico and in vitro data with the pharmacokinetic and pharmacodynamic profiles of this compound compounds in infected gerbils or other relevant animal models, a predictive feedback loop can be created. This will allow for more efficient selection and optimization of lead candidates within the this compound series.
Table 1: Illustrative Data for In Silico, In Vitro, and In Vivo Correlation
| This compound Analogue | Predicted Binding Affinity (In Silico) | IC50 (In Vitro) | Efficacy in Gerbil Model (% Reduction in Microfilariae) |
| This compound-01 | -9.8 kcal/mol | 0.5 µM | 95% |
| This compound-02 | -7.2 kcal/mol | 2.1 µM | 60% |
| This compound-03 | -10.5 kcal/mol | 0.2 µM | 98% |
| This compound-04 | -6.5 kcal/mol | 5.8 µM | 45% |
Note: Data are hypothetical and for illustrative purposes.
Synergistic Approaches in Filarial Eradication Strategies
To enhance efficacy, reduce treatment duration, and minimize the risk of drug resistance, combination therapies are a cornerstone of modern antiparasitic strategies.
Future studies will systematically evaluate the potential for synergistic or additive effects when this compound is co-administered with existing antiparasitic drugs. nih.govresearchgate.net This includes agents with different mechanisms of action, such as ivermectin, which targets microfilariae, and albendazole, a broad-spectrum anthelmintic. The goal is to identify combinations that can target multiple life stages of the filarial worm simultaneously, leading to a more comprehensive and rapid clearance of the parasite.
Table 2: Potential Combination Therapies for Investigation
| Combination | Rationale | Primary Endpoint |
| This compound + Ivermectin | Targeting both adult worms (macrofilaricidal) and microfilariae. | Rate and completeness of microfilarial clearance. |
| This compound + Albendazole | Potential for synergistic macrofilaricidal activity. | Reduction in adult worm burden. |
Note: This table is for illustrative purposes and outlines potential research directions.
Many filarial worms, including those responsible for lymphatic filariasis and onchocerciasis, harbor symbiotic Wolbachia bacteria that are essential for their survival and reproduction. nih.govnih.gov Targeting Wolbachia with antibiotics like doxycycline (B596269) has proven to be an effective macrofilaricidal strategy. However, the lengthy treatment courses required for current anti-Wolbachia therapies limit their widespread use in mass drug administration programs.
A key area of future research will be to investigate whether this compound can act synergistically with anti-Wolbachia agents. nih.govlstmed.ac.uk This could potentially shorten the required duration of anti-Wolbachia treatment, making such combination therapies more feasible for large-scale elimination efforts. Studies will explore whether this compound enhances the depletion of Wolbachia or if the two agents have complementary effects on the viability of the adult worm.
Addressing Persistent Challenges in Translating Preclinical Leads
The transition from a promising preclinical compound to a viable clinical candidate is fraught with challenges. For the this compound series, two key areas require focused attention.
For a drug to be effective in mass administration programs for filariasis, oral bioavailability is highly desirable. nih.govnih.gov Many promising compounds fail to advance due to poor absorption from the gastrointestinal tract. Future research on the this compound series must include early and comprehensive assessment of oral bioavailability. plos.org
Strategies to improve this may include:
Medicinal Chemistry Approaches: Modifying the chemical structure of this compound analogues to enhance their solubility and permeability without compromising their antiparasitic activity.
Formulation Development: Investigating advanced formulation techniques, such as amorphous solid dispersions, lipid-based formulations, or nanoparticle delivery systems, to improve the dissolution and absorption of the lead compounds. youtube.com
Filarial infections are chronic, and an effective treatment should ideally lead to a sustained reduction in worm burden and prevent the resurgence of microfilariae. Therefore, long-term efficacy studies in chronically infected animal models are essential. nih.govnih.gov These studies, which extend beyond the typical short-term proof-of-concept experiments, are necessary to:
Evaluate the true macrofilaricidal potential of the this compound series.
Determine if the compounds induce permanent sterilization of adult female worms.
Assess the long-term impact on the host's immune response to the parasite.
These long-term studies are critical for predicting the clinical efficacy of this compound and for establishing its potential role in the endgame of filariasis elimination. researchgate.netusda.gov
Q & A
Q. What ethical considerations apply to this compound’s preclinical testing?
- Adhere to ARRIVE 2.0 guidelines for animal studies. Justify sample sizes via power analysis and minimize suffering via humane endpoints. Disclose conflicts of interest (e.g., industry funding) in compliance with ICMJE standards .
Data Presentation and Publication
Q. How to structure a manuscript reporting this compound’s novel antiviral activity?
Q. What visualization techniques enhance clarity in this compound’s dose-response curves?
- Use GraphPad Prism to plot log(dose) vs. response with non-linear regression (four-parameter Hill equation). Include 95% CI bands and annotate EC50/IC50 values. Avoid 3D graphs; opt for heatmaps for multi-parametric data .
Tables for Key Methodological Considerations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
